(S)-alpha-(4-Methyl-benzyl)-proline-HCl is classified as a chiral building block in organic synthesis. It is derived from proline, an amino acid that is crucial in protein synthesis and various biological processes. The compound's classification as an amino acid derivative allows it to participate in peptide synthesis and other chemical reactions involving amino acids.
The synthesis of (S)-alpha-(4-Methyl-benzyl)-proline-HCl typically involves several key steps:
On an industrial scale, methods such as continuous flow synthesis may be employed to optimize yield and purity while reducing production costs.
(S)-alpha-(4-Methyl-benzyl)-proline-HCl has a molecular formula of CHNO·HCl. Its structure features:
The compound's stereochemistry is crucial for its biological activity, with the (S) configuration being associated with specific interactions in biochemical pathways.
(S)-alpha-(4-Methyl-benzyl)-proline-HCl can undergo various chemical transformations:
These reactions highlight the versatility of (S)-alpha-(4-Methyl-benzyl)-proline-HCl as a precursor for synthesizing various derivatives.
The mechanism of action of (S)-alpha-(4-Methyl-benzyl-proline-HCl involves its interaction with specific molecular targets, primarily enzymes. The chiral nature of the compound allows it to fit into the active sites of enzymes, acting as an inhibitor or modulator. This interaction can alter biochemical pathways and influence cellular functions. The presence of the 4-methylbenzyl group enhances binding affinity and specificity, making this compound valuable in biochemical studies.
(S)-alpha-(4-Methyl-benzyl)-proline-HCl exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and facilitate its use in synthetic chemistry.
(S)-alpha-(4-Methyl-benzyl)-proline-HCl has diverse applications across multiple fields:
This compound's unique structural characteristics enable it to play critical roles in advancing research and industrial applications.
The synthesis of enantiomerically pure (S)-α-(4-methyl-benzyl)-proline-HCl requires strategic control over stereochemistry at the proline α-carbon. This quaternary proline derivative incorporates a 4-methylbenzyl substituent, introducing significant steric and electronic modifications that influence both synthetic accessibility and conformational behavior.
Table 1: Physicochemical Properties of (S)-α-(4-Methyl-benzyl)-proline-HCl
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇NO₂·HCl |
Molecular Weight | 255.74 g/mol |
Density | 1.32 g/cm³ |
Boiling Point | 416.2°C (at 760 mmHg) |
Flash Point | 205.5°C |
CAS Number | 623582-99-0 |
Appearance | White crystalline solid |
Source: [8]
The self-reproduction of chirality approach, pioneered by Seebach, enables direct α-alkylation of L-proline while preserving stereochemical integrity. This method involves condensing L-proline with pivalaldehyde to form a rigid bicyclic oxazolidinone intermediate. Subsequent deprotonation generates a chiral enolate that undergoes diastereoselective alkylation with 4-methylbenzyl bromide. The reaction proceeds with >95% diastereoselectivity due to the steric shielding provided by the bicyclic framework, ensuring retention of the original L-proline configuration at the newly formed quaternary center. Critical to this process is the use of strong bases like lithium diisopropylamide (LDA) at low temperatures (-78°C) to prevent racemization [1] [2].
An alternative route employs N-protected 4-hydroxyproline derivatives as starting materials. The C4 hydroxy group serves as a conformational control element during enolate formation. When the C4 oxygen is protected as a tert-butyldiphenylsilyl (TBDPS) ether, alkylation with 4-methylbenzyl halides occurs with high diastereofacial selectivity (dr >10:1). This selectivity arises from the steric bias imposed by the bulky silyl group, which blocks one face of the enolate [2]. The trichloromethyloxazolidinone strategy developed by Germanas offers improved auxiliary stability and lower production costs compared to Seebach's protocol. Alkylation proceeds similarly, but auxiliary removal is achieved under milder conditions using sodium in methanol followed by acetyl chloride, enabling scalable synthesis (>20g) of enantiopure products [2] [4].
Table 2: Comparison of Asymmetric Alkylation Methodologies
Method | Base/Reagent | Diastereoselectivity | Auxiliary Removal | Scale Feasibility |
---|---|---|---|---|
Seebach Oxazolidinone | LDA, RX (alkyl halide) | >95% de | H₃O⁺/SiO₂ suspension or Li amides | Moderate (<5g) |
4-TBDPS Protected Proline | LDA, RX | >90% de | TBAF in THF | Moderate (<10g) |
Trichloromethyloxazolidinone | LDA, RX | >95% de | Na/MeOH, AcCl reflux | High (>20g) |
Catalytic asymmetric synthesis offers atom-economic pathways to the target molecule, circumventing stoichiometric chiral auxiliary use. Rhodium-catalyzed hydrogenation of dehydroproline derivatives bearing the 4-methylbenzyl group demonstrates moderate enantioselectivity (70-80% ee) when using chiral phosphine ligands like (R,R)-Et-DuPhos. The reaction proceeds via directed hydrogen delivery to the enamine system, with enantiocontrol governed by chiral pocket formation around the rhodium center [9].
Copper-catalyzed allylic alkylation represents another catalytic approach. Proline-derived enolates attack allylic phosphates in the presence of copper(I) complexes with chiral bisoxazoline (Box) ligands. For 4-methylbenzyl-substituted substrates, this method achieves up to 92% ee when employing tert-butyl-substituted Box ligands at -30°C. The enantioselectivity originates from the preferential formation of a square-planar copper-enolate complex where the bulky ligand shields one re face of the proline-derived nucleophile [9].
Chromatographic Resolution: The self-disproportionation of enantiomers (SDE) phenomenon enables enantiomeric enrichment during standard chromatographic processes. When racemic (α-(4-methyl-benzyl)-proline is subjected to silica gel chromatography using toluene-ethyl acetate mixtures, the less adsorbed enantiomer elutes first, while the more strongly interacting enantiomer is retained. This occurs due to differential formation of homo- and heterochiral dimers on the stationary phase, with heterochiral dimers exhibiting distinct polarity and adsorption kinetics. Under optimized conditions, initial 80% ee material can be enriched to >98% ee in later fractions [3] [6].
Preferential Crystallization: Racemic (α-(4-methyl-benzyl)-proline forms conglomerate crystals under specific solvent conditions (e.g., ethanol-water 7:3). Seeding with enantiopure crystals triggers selective crystallization of the homochiral solid phase. Continuous processes using alternating crystallizers (AS3PC technology) achieve >98% ee product with 40% yield per cycle. Critical parameters include precise temperature control (±0.5°C) and optimized seeding points determined through in-situ monitoring of chiral imbalance [6] [9].
Preferential Enrichment: This unique resolution exploits polymorphic transitions during crystallization. Racemic mixtures dissolved in acetonitrile-water undergo slow evaporation, initially forming mixed crystals. Upon solvent-mediated polymorphic transformation, the metastable crystal phase preferentially incorporates one enantiomer (e.g., the (S)-isomer), while the liquid phase becomes enriched in the (R)-enantiomer. For (α-(4-methyl-benzyl)-proline, this dynamic process achieves 95% ee from racemic starting material after three crystallization cycles [9].
Table 3: Chiral Separation Techniques and Performance Metrics
Technique | Conditions | Enantiomeric Excess (ee) | Yield (%) |
---|---|---|---|
SDE Chromatography | Silica gel, toluene:EtOAc (3:1) | 80% → 98% (after recycling) | 25-30 |
Preferential Crystallization | Ethanol:water (7:3), AS3PC setup | >98% | 40 (per cycle) |
Preferential Enrichment | CH₃CN:H₂O (9:1), cyclic crystallization | 95% | 35 |
Solid-phase peptide synthesis (SPPS) leverages (S)-α-(4-methyl-benzyl)-proline-HCl as a conformationally constrained building block. When incorporated via Fmoc-strategy, the steric bulk of the 4-methylbenzyl group necessitates extended coupling times (45-90 minutes) and elevated temperatures (40-50°C) using activating agents such as HATU/DIPEA in DMF. The residue's primary application lies in nucleating type VI β-turns in cyclic peptides. In somatostatin analogs, replacement of native proline with this derivative enhances proteolytic stability against prolyl endopeptidase by >50-fold while maintaining nanomolar receptor binding affinity [1].
The hydrochloride salt form facilitates direct loading onto Wang resins via esterification. Peptide chain elongation proceeds smoothly when coupling precedes incorporation of this sterically hindered residue. In thrombin inhibitor development, peptides featuring C-terminal (S)-α-(4-methyl-benzyl)-proline exhibit improved selectivity for factor IIa (Ki = 15 nM) over related serine proteases, attributed to optimal positioning of the 4-methylbenzyl moiety within the S3' subsite [1]. Molecular dynamics simulations confirm that the ortho-substituted benzyl group restricts the pyrrolidine ring to an exo puckering conformation, favoring backbone angles (ϕ, ψ) of (-60°, 130°) characteristic of polyproline type II helices when flanked by aromatic residues [1].
Table 4: Proline Analogs in Bioactive Peptides
Proline Derivative | Peptide Sequence | Biological Target | Effect of Incorporation |
---|---|---|---|
(S)-α-(4-Methyl-benzyl)-proline | Cyclo(-Phe-XXx-Tyr-DTrp-) | Somatostatin receptor | 12-fold ↑ proteolytic stability; IC₅₀=3.2 nM |
Thiaproline | H-D-Phe-Pro-XXx-Gly-Arg | Thrombin | Ki=15 nM; >1000× selectivity vs. trypsin |
α-Methylproline | Ac-XXx-Leu-NH₂ | Collagen biosynthesis | ↑ Type I collagen deposition in osteoblasts |
Source: [1]
Index of Chemical Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7